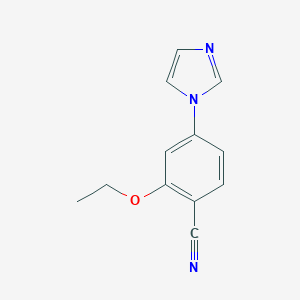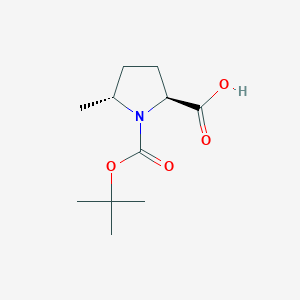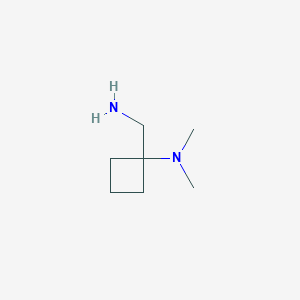
Calciumionophor V
Übersicht
Beschreibung
Norspermidin ist ein Polyamin mit der chemischen Formel
C6H17N3
. Es ist strukturell dem häufigeren Spermidin ähnlich, hat jedoch unterschiedliche Eigenschaften und Anwendungen. Norspermidin kommt in einigen Pflanzen-, Bakterien- und Algenarten natürlich vor, ist aber beim Menschen nicht bekannt . Diese Verbindung wird wegen ihres potenziellen Einsatzes in der Krebsbehandlung und anderen medizinischen Anwendungen erforscht .Wissenschaftliche Forschungsanwendungen
Norspermidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seiner Rolle in zellulären Prozessen und der Biofilmbildung bei Bakterien.
Medizin: Untersucht auf seine potenziellen Antikrebseigenschaften.
Industrie: Wird bei der Herstellung von Polymeren und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Norspermidin übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Bei Bakterien ist es an der Regulation der Biofilmbildung beteiligt, indem es mit dem NspS/MbaA-Signalweg interagiert . Diese Interaktion erhöht die Konzentration von cyclischem Diguanosylmonophosphat und fördert so die Biofilmbildung. In der Krebsforschung wird vermutet, dass Norspermidin in den Polyaminstoffwechsel eingreift, der für das Zellwachstum und die -proliferation von entscheidender Bedeutung ist .
Wirkmechanismus
Target of Action
Calcium Ionophore V, also known as A23187, primarily targets the calcium ions (Ca2+) in cells . Calcium is a crucial factor in regulating the biological behavior of cells . The ionophore forms a stable complex with Ca2+ and can pass through the cell membrane at will, effectively increasing intracellular Ca2+ levels .
Mode of Action
Calcium Ionophore V operates by facilitating the transport of Ca2+ across the plasma membrane . It releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . This increase in intracellular Ca2+ levels can activate various Ca2+ dependent protein kinases, causing downstream protein phosphorylation and changing cell activity .
Biochemical Pathways
The primary biochemical pathway affected by Calcium Ionophore V is the calcium signaling pathway . This pathway is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis . By increasing intracellular Ca2+ levels, the ionophore can influence these processes. For instance, it has been reported that Calcium Ionophore V can activate oocytes and obtain normal embryos .
Pharmacokinetics
Given its role in increasing intracellular ca2+ levels, it can be inferred that the ionophore must be able to penetrate cell membranes effectively .
Result of Action
The primary result of Calcium Ionophore V’s action is the activation of cells, particularly oocytes . It has been reported that a certain proportion of high-quality blastocysts with normal karyotype could be obtained after Calcium Ionophore V rescue activation of unfertilized oocytes .
Action Environment
The action of Calcium Ionophore V can be influenced by various environmental factors. For instance, in clinical practice, direct activation with Calcium Ionophore V after Intracytoplasmic Sperm Injection (ICSI) was found to be more effective than rescue activation the next day . .
Biochemische Analyse
Biochemical Properties
Calcium Ionophore V plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it promotes the activation of protein kinase C (PKC) and other Ca2+ dependent protein kinases, causing downstream protein phosphorylation and changing cell activity .
Cellular Effects
Calcium Ionophore V has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of intracytoplasmic sperm injection (ICSI) cycles, Calcium Ionophore V can activate oocytes and obtain normal embryos .
Molecular Mechanism
The mechanism of action of Calcium Ionophore V involves its ability to form a stable complex with Ca2+ and transport these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, which in turn activates various Ca2+ dependent protein kinases, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Calcium Ionophore V continues to play a significant role in cellular function. It has been reported that a certain proportion of high-quality blastocysts with normal karyotype could be obtained after Calcium Ionophore V rescue activation of unfertilized oocytes .
Metabolic Pathways
Calcium Ionophore V is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
Calcium Ionophore V is transported and distributed within cells and tissues. It forms a stable complex with Ca2+ and can transport these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, influencing the localization or accumulation of Calcium Ionophore V within the cell .
Subcellular Localization
The subcellular localization of Calcium Ionophore V is primarily within the cytoplasm, where it forms a stable complex with Ca2+ and transports these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, which in turn can influence the activity or function of Calcium Ionophore V .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Norspermidin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 1,3-Dibrompropan mit Ammoniak unter Bildung von 1,3-Diaminopropan. Dieser Zwischenstoff wird dann mit Acrylnitril zu 3-Aminopropylamin umgesetzt, das anschließend zu Norspermidin hydriert wird.
Reaktionsbedingungen:
Schritt 1: 1,3-Dibrompropan + Ammoniak → 1,3-Diaminopropan
Schritt 2: 1,3-Diaminopropan + Acrylnitril → 3-Aminopropylamin
Schritt 3: 3-Aminopropylamin + Wasserstoff → Norspermidin
Industrielle Produktionsmethoden
Die industrielle Produktion von Norspermidin beinhaltet in der Regel die großtechnische Synthese mit ähnlichen, aber auf Effizienz und Ausbeute optimierten Verfahren. Der Prozess kann kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken umfassen, um eine hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Norspermidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Norspermidin kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können Norspermidin in einfachere Amine umwandeln.
Substitution: Norspermidin kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen seine Aminogruppen durch andere funktionelle Gruppen ersetzt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen Bedingungen verwendet.
Hauptprodukte
Oxidation: Erzeugt Aldehyde oder Carbonsäuren.
Reduktion: Erzeugt einfachere Amine.
Substitution: Erzeugt substituierte Amine mit verschiedenen funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
Norspermidin ist anderen Polyaminen wie Spermidin, Spermin und Putrescin ähnlich. Es hat jedoch einzigartige Eigenschaften, die es von anderen unterscheiden:
Spermidin: Ähnliche Struktur, aber es unterscheidet sich in der Anzahl der Kohlenstoffatome und in den biologischen Rollen.
Spermin: Enthält mehr Aminogruppen und hat unterschiedliche physiologische Funktionen.
Putrescin: Ein einfacheres Polyamin mit weniger Aminogruppen.
Die einzigartige Struktur von Norspermidin ermöglicht es ihm, anders mit biologischen Molekülen zu interagieren, wodurch es zu einer wertvollen Verbindung für bestimmte Forschungsanwendungen wird.
Eigenschaften
IUPAC Name |
N-octadecyl-2-[2-[19-[2-[2-(octadecylamino)-2-oxoethoxy]acetyl]-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicos-10-yl]-2-oxoethoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H112N4O11/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-59-55(63)51-72-53-57(65)61-37-41-67-45-46-68-42-38-62(40-44-70-48-50-71-49-47-69-43-39-61)58(66)54-73-52-56(64)60-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3,(H,59,63)(H,60,64) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKJODPUVIMZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)COCC(=O)N1CCOCCOCCN(CCOCCOCCOCC1)C(=O)COCC(=O)NCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H112N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404908 | |
| Record name | Calcium ionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1041.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160563-01-9 | |
| Record name | Calcium ionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-((5-Methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino)-4-oxobutanoic acid](/img/structure/B69026.png)





![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)
